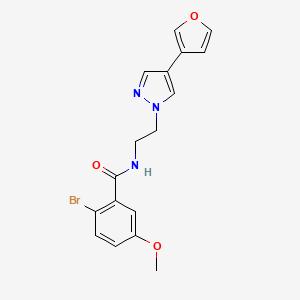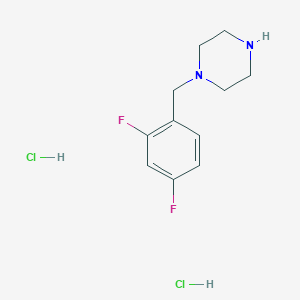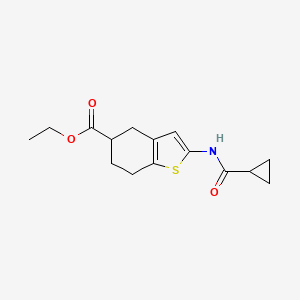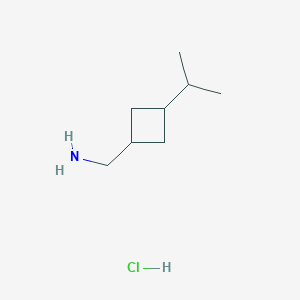
1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2137981-17-8 . It has a molecular weight of 235.71 . The IUPAC name for this compound is 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3.ClH/c12-8(13)9(3-1-4-9)10(14)5-2-6-11-7-10;/h11,14H,1-7H2,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Anticancer and Antiviral Properties
Squaric acid derivatives, with structural similarities to 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride, have demonstrated significant potential in medicinal chemistry. These compounds are recognized for their versatility as synthons and have been explored for their non-classical bioisosteric replacements in various functional groups, leading to preliminary investigations into their applications as nucleobase substitutes in nucleosides. Studies involving compounds like 3-hydroxy-4-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-cyclobut-3-ene-1,2-dione sodium salt have highlighted computational analyses of their structures and preliminary screenings for antitumor and antiviral activities (Lu, Qing-Bin, & Honek, 2017).
Synthesis and Stereochemistry
The synthesis of structurally related compounds like (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been achieved, starting from chiral, bicyclic compounds. These syntheses provide insights into the construction of the cyclobutane ring through [2+2] photocycloaddition reactions, highlighting the stereochemical complexity and the potential for producing enantiomerically pure compounds (Gauzy, Pereira, Faure, & Aitken, 2004).
Medicinal Chemistry and Drug Synthesis
In the context of medicinal chemistry, the synthesis of structurally complex cyclobutane derivatives has been explored. These derivatives include N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives, which are synthesized through a four-component reaction involving cyclobutanone. The smooth and efficient reaction at room temperature under neutral conditions suggests the compound's versatility and potential in drug synthesis (Shajari, Kazemizadeh, & Ramazani, 2012).
Boron Neutron Capture Therapy
Compounds structurally related to 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride have been synthesized as potential new agents for boron neutron capture therapy. These agents, such as 1-amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid, offer insights into the synthesis and preliminary toxicity data, suggesting their potential application in cancer treatment (Kabalka, Das, Das, Li, Srivastava, Natarajan, & Khan, 2002).
Intramolecular Photocycloadditions
The use of chiral α- and β-hydroxy acids as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition of cyclohexene carboxylic acid derivatives has been explored. This approach achieves total regiocontrol and high diastereoselectivities, providing a pathway for synthesizing cyclobutane lactones in pure form and offering insights into the structural and stereochemical manipulation of cyclobutane derivatives (Faure, Piva-Le-Blanc, Bertrand, Pete, Faure, & Piva, 2002).
Safety and Hazards
特性
IUPAC Name |
1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-8(13)9(3-1-4-9)10(14)5-2-6-11-7-10;/h11,14H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNDENILXUFBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)

![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)



![(Z)-2-Cyano-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2500157.png)
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)
![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)